1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds related to 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide have been synthesized and characterized in various studies. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis and characterization of similar compounds, highlighting their potential in cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014).
Structural Studies
- Quiroga et al. (1999) conducted a study on related pyrazolo[3,4-b]pyridines, focusing on their structural properties and chemical behavior. This research adds to the understanding of how such compounds behave under different conditions (Quiroga et al., 1999).
Cytotoxic Activity
- The cytotoxic activity of similar compounds has been a significant area of research. For example, Hassan et al. (2015) explored the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating their potential in targeting cancer cells (Hassan et al., 2015).
Anti-Inflammatory and Anti-Cancer Activities
- Kaping et al. (2016) described an environmentally benign synthesis route for pyrazolo[1,5-a]pyrimidine derivatives, highlighting their promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Novel Synthetic Methods
- Zhou et al. (2021) developed a new synthetic method for a compound closely related to this compound. This method offers higher yield and efficiency in synthesizing such compounds (Zhou et al., 2021).
X-Ray Diffraction Studies
- Wang et al. (2017) utilized X-ray powder diffraction to analyze a compound similar to this compound. This technique is crucial for understanding the crystalline structure of such compounds (Wang et al., 2017).
Allosteric Modulation Studies
- De Paulis et al. (2006) studied the effects of similar compounds on positive allosteric modulation of metabotropic glutamate-5 receptor in rat cortical astrocytes, providing insights into the neuropharmacological applications of these compounds (De Paulis et al., 2006).
Crystal Structure and DFT Calculations
- Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized its structure using various techniques including X-ray crystallography and DFT calculations, contributing to the structural knowledge of similar compounds (Kumara et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25-18(7-10-24-25)16-11-15(12-22-14-16)13-23-20(26)21(8-9-21)17-5-3-4-6-19(17)27-2/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKDFSLMBJVBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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